molecular formula C25H45NO19S B12287667 5-Amino-2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol

5-Amino-2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol

Cat. No.: B12287667
M. Wt: 695.7 g/mol
InChI Key: ZNWQDVDSQFQNRV-UHFFFAOYSA-N
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Description

(+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one is a synthetic steroidal compound It is structurally related to the class of secosteroids, which are characterized by the cleavage of one of the rings of the steroid nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one typically involves multiple steps, starting from readily available steroid precursors. The key steps include:

    Hydroxylation: Introduction of the hydroxyl group at the 17alpha position.

    Methoxylation: Introduction of the methoxy group at the 3 position.

    Ethylation: Introduction of the ethyl group at the 13 position.

    Secosteroid Formation: Cleavage of the steroid nucleus to form the secosteroid structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

(+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.

    Reduction: Reduction of the double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and treatment of endocrine disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one involves its interaction with steroid hormone receptors. It binds to these receptors, modulating their activity and influencing the expression of target genes. This can lead to various physiological effects, including changes in metabolism, growth, and development.

Comparison with Similar Compounds

(+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one is unique due to its specific structural modifications, which confer distinct biological activities. Similar compounds include:

    Estradiol: A natural estrogen with similar steroidal structure but different functional groups.

    Testosterone: A natural androgen with a different steroidal structure and functional groups.

    Progesterone: A natural progestogen with a different steroidal structure and functional groups.

These comparisons highlight the uniqueness of (+/-)-13-Ethyl-17alpha-hydroxy-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraen-14-one in terms of its chemical structure and biological activity.

Properties

IUPAC Name

5-amino-2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H45NO19S/c1-39-22-17(37)14(34)21(9(5-30)42-22)46-25-18(38)13(33)20(8(4-29)43-25)45-24-16(36)12(32)19(7(3-28)41-24)44-23-15(35)11(31)10(26)6(2-27)40-23/h6-25,27-38H,2-5,26H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWQDVDSQFQNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)N)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45NO19S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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